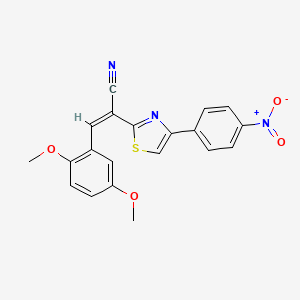

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-26-17-7-8-19(27-2)14(10-17)9-15(11-21)20-22-18(12-28-20)13-3-5-16(6-4-13)23(24)25/h3-10,12H,1-2H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVLCKAFJFETTR-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C18H16N4O4S

- Key Functional Groups :

- Thiazole ring

- Nitro group

- Dimethoxyphenyl group

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole-containing compounds, including this compound. The presence of the thiazole moiety is often linked to enhanced cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- The compound has shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

- It may also inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

-

Efficacy :

- In vitro studies have reported IC50 values ranging from 5 µM to 15 µM against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) .

- A comparative analysis with standard chemotherapeutics like doxorubicin indicates that this compound exhibits comparable or superior activity in certain contexts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains.

- In Vitro Studies :

- Minimum inhibitory concentration (MIC) assays demonstrated that this compound exhibits significant activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.5 µg/mL .

- Time-kill assays further confirmed its bactericidal effects, indicating potential for development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.

- Key Observations :

- Substituents on the phenyl ring significantly influence activity; electron-donating groups like methoxy enhance cytotoxicity .

- The presence of a nitro group at the para position appears to augment both anticancer and antimicrobial activities through increased electron affinity and subsequent reactivity with biological targets.

Case Studies

Several case studies have highlighted the therapeutic potential of similar thiazole derivatives:

-

Thiazole Derivatives Against Cancer :

- A study on thiazole-based compounds revealed that those with additional electron-withdrawing groups exhibited enhanced antiproliferative effects in vitro .

- Compounds structurally similar to this compound were shown to effectively inhibit tumor growth in xenograft models, reinforcing their potential as lead compounds in drug development .

- Antimicrobial Efficacy :

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that compounds containing thiazole and nitrophenyl groups exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 20 |

Anti-inflammatory Properties

Thiazole derivatives have been documented for their anti-inflammatory activities. The compound's ability to inhibit pro-inflammatory cytokines has been demonstrated in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study involving human monocytes, treatment with this compound resulted in a significant reduction in the levels of TNF-alpha and IL-6, which are key markers of inflammation.

Anticancer Activity

The anticancer potential of similar compounds has been extensively studied. Compounds with acrylonitrile and thiazole moieties have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Mechanism of Action

The proposed mechanisms include:

- Induction of apoptosis

- Cell cycle arrest at the G2/M phase

Flow cytometry analyses have demonstrated increased sub-G1 populations in treated cells compared to controls.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HT-29 | 15 | G2/M phase arrest |

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural differences among acrylonitrile derivatives lie in the substituents on the phenyl and thiazole rings:

Key Observations :

- Electron-withdrawing groups (e.g., nitro) on the thiazole ring improve target binding via dipole interactions, as seen in the main compound and ’s analog .

- Electron-donating groups (e.g., methoxy) on the phenyl ring enhance solubility but may reduce enzyme affinity compared to nitro-substituted analogs .

Physicochemical Properties

- Solubility : Methoxy-rich derivatives (e.g., DMMA) exhibit better aqueous solubility, whereas nitro-substituted compounds (e.g., the main compound) may face solubility challenges .

- Melting Points : Urea-based thiazole derivatives (e.g., 1f–2b in ) melt at 188–207°C, while acrylonitriles generally have lower melting points due to reduced hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.